2-[2-(4-benzylpiperazino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone
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Overview
Description
2-[2-(4-benzylpiperazino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone is a complex organic compound that belongs to the class of cinnolinone derivatives This compound is characterized by the presence of a benzylpiperazine moiety and a tetrahydrocinnolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.
Coupling with Cinnolinone Core: The benzylpiperazine is then coupled with a cinnolinone derivative through a nucleophilic substitution reaction, often using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Oxidation and Cyclization: The intermediate product undergoes oxidation and cyclization to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-benzylpiperazino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylpiperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
3-(4-benzylpiperazino)pyrazine-2-carbonitrile: Studied for its potential biological activities.
Quinazoline-2,4-diones: Known for their diverse biological activities, including antidiabetic and anticancer properties.
Uniqueness
2-[2-(4-benzylpiperazino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone stands out due to its unique combination of a benzylpiperazine moiety and a tetrahydrocinnolinone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N4O2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C21H26N4O2/c26-20-14-18-8-4-5-9-19(18)22-25(20)16-21(27)24-12-10-23(11-13-24)15-17-6-2-1-3-7-17/h1-3,6-7,14H,4-5,8-13,15-16H2 |
InChI Key |
CDRVADADAFIVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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